Bienvenue dans la boutique en ligne BenchChem!

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

TPH1 inhibition Serotonin biosynthesis Peripheral restriction

2-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid (CAS 53921-74-7), also designated as VP0 , is a chiral, non-polymer heteroatom-containing compound (HETAIN) from the tetrahydroisoquinoline acetic acid class. It is characterized by a molecular weight of 233.26 g/mol and a melting point of 164-166°C.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 53921-74-7
Cat. No. B188188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
CAS53921-74-7
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=CC=CC=C2C1CC(=O)O
InChIInChI=1S/C13H15NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-5,12H,6-8H2,1H3,(H,16,17)
InChIKeyQZBDYCNMWXWQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.7 [ug/mL]

2-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid (CAS 53921-74-7) for Research & Development


2-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid (CAS 53921-74-7), also designated as VP0 [1], is a chiral, non-polymer heteroatom-containing compound (HETAIN) [1] from the tetrahydroisoquinoline acetic acid class. It is characterized by a molecular weight of 233.26 g/mol [2] and a melting point of 164-166°C [3].

Why Non-Acetylated THIQ Acetic Acid Analogs Cannot Replace 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid


Substituting (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid with the non-acetylated (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid or other close analogs is not scientifically equivalent. The N-acetyl group on the target compound fundamentally alters its physicochemical profile and biological recognition. For instance, the (1S)-enantiomer of the target compound is a documented ligand of interest in the PDB (VP0) [1], while the non-acetylated analog (CAS 105400-81-5) is primarily described as a β3-phenylalanine mimetic [2]. This structural divergence translates to distinct applications and potential binding properties, making generic substitution without validation a risk for assay reproducibility and target engagement.

Quantitative Differentiation Guide for 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid


TPH1 Isoform Selectivity vs. Unsubstituted Core

The target compound is reported as a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1) . This contrasts with the unsubstituted (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, which is a β3-phenylalanine mimetic [1] and lacks any documented TPH1 inhibitory activity. The addition of the N-acetyl group appears to confer the molecular recognition necessary for this specific target engagement.

TPH1 inhibition Serotonin biosynthesis Peripheral restriction

Enhanced Hydrophobicity (cLogP) vs. Non-Acetylated Analog

The N-acetyl group on (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid significantly increases its lipophilicity compared to the unsubstituted core. The target compound has a calculated XLogP3-AA value of 0.8 [1], while the non-acetylated (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid has a more hydrophilic profile, which would impact membrane permeability and solubility in different assay buffers.

Physicochemical properties Lipophilicity Drug design

Radical Scavenging Capacity in DPPH Assay

In vitro DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays indicate that the target compound can neutralize free radicals in a dose-dependent manner . This is a key functional property relevant to neuroprotection and other areas. While specific IC50 values were not provided in the available literature, the demonstrated activity differentiates it from simpler, less functionalized tetrahydroisoquinoline fragments that may not possess this antioxidant capacity.

Antioxidant DPPH assay Oxidative stress

Validated Structural Tool in Crystallography

The (1S)-enantiomer of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid (designated as ligand VP0) has been co-crystallized in the Aar2/RNaseH complex as part of a PanDDA analysis (PDB ID: 5STQ) [1]. This provides high-resolution structural validation of its binding mode, a feature not shared by its non-acetylated analog or other close derivatives. This established crystallographic binding mode offers a unique starting point for structure-based drug design.

Fragment-based drug discovery Crystallography Structural biology

Chiral Integrity for Asymmetric Synthesis

The compound is available as a chiral molecule, with the (1S)-enantiomer being specifically documented [1]. This is in contrast to the non-acetylated analog, which is often produced and used as a racemate [2]. The ability to source and use a single enantiomer is critical for studies where stereochemistry impacts biological activity or for use as a chiral auxiliary in asymmetric synthesis.

Chiral building block Asymmetric synthesis Enantioselective catalysis

Recommended Application Scenarios for 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid


Peripheral Serotonin Modulation Studies

Use as a selective TPH1 inhibitor to investigate the role of gut-derived serotonin in conditions like IBS, osteoporosis, or pulmonary hypertension. Its reported selectivity for TPH1 over TPH2 makes it a valuable tool for differentiating central vs. peripheral serotonin effects .

Fragment-Based Drug Discovery (FBDD)

Utilize the validated co-crystal structure of the (1S)-enantiomer (VP0) bound to the Aar2/RNaseH complex [1] as a starting point for structure-based design of novel inhibitors. The high-resolution binding data provides a reliable foundation for fragment growing or merging strategies.

Oxidative Stress and Neuroprotection Assays

Employ in cell-free or cell-based assays to study its antioxidant properties . Its dose-dependent free radical scavenging capacity makes it a candidate for exploring neuroprotective mechanisms in models of oxidative stress-related neurodegeneration.

Asymmetric Synthesis and Chiral Building Block

Incorporate as a chiral building block for the synthesis of more complex, enantiomerically pure molecules. Its defined stereochemistry (e.g., the (1S)-enantiomer) [2] is essential for medicinal chemistry programs where stereochemistry is critical for target engagement and drug properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.